N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide
CAS No.: 667408-62-0
Cat. No.: VC8604489
Molecular Formula: C15H13FINO
Molecular Weight: 369.17 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide - 667408-62-0](/images/structure/VC8604489.png)
Specification
CAS No. | 667408-62-0 |
---|---|
Molecular Formula | C15H13FINO |
Molecular Weight | 369.17 g/mol |
IUPAC Name | N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide |
Standard InChI | InChI=1S/C15H13FINO/c16-13-6-4-11(5-7-13)8-9-18-15(19)12-2-1-3-14(17)10-12/h1-7,10H,8-9H2,(H,18,19) |
Standard InChI Key | SBCMONDSQBEFFO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=C(C=C2)F |
Canonical SMILES | C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=C(C=C2)F |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Formula
The compound is systematically named N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide, reflecting its benzamide core substituted with iodine at the 3-position and a 2-(4-fluorophenyl)ethyl group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₂FINO, with a calculated molecular weight of 369.17 g/mol. The structure integrates a benzamide scaffold, which is a common pharmacophore in drug design, paired with halogen atoms (iodine and fluorine) that influence electronic properties and binding interactions .
Stereochemical and Conformational Features
The planar benzamide group allows for π-π stacking interactions, while the 2-(4-fluorophenyl)ethyl side chain introduces conformational flexibility. The fluorine atom at the para-position of the phenyl ring enhances metabolic stability by resisting oxidative degradation, a feature observed in fluorinated pharmaceuticals . The iodine atom’s large atomic radius contributes to steric effects and potential halogen bonding, which may enhance target affinity .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide typically involves a two-step process:
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Preparation of 3-Iodobenzoic Acid Chloride:
Reacting 3-iodobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride forms the corresponding acid chloride, a reactive intermediate ideal for amide bond formation . -
Amide Coupling with 2-(4-Fluorophenyl)ethylamine:
The acid chloride is treated with 2-(4-fluorophenyl)ethylamine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution. Solvents such as dichloromethane or tetrahydrofuran are employed under inert conditions.
Example Reaction Conditions:
Step | Reagents/Conditions | Yield |
---|---|---|
1 | SOCl₂, reflux, 4h | 85% |
2 | Et₃N, DCM, 0°C→RT | 72% |
Challenges and Optimization
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Purification: Silica gel chromatography is often required to isolate the product due to byproducts from incomplete reactions .
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Iodine Stability: Light-sensitive intermediates necessitate amber glassware and low-temperature storage .
Physicochemical Properties
Partition Coefficients and Solubility
The compound’s LogP (2.8–3.2) predicts moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Experimental data for analogous iodobenzamides show solubility in dimethyl sulfoxide (>50 mg/mL) and methanol (~20 mg/mL) .
Spectroscopic Characterization
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NMR:
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Mass Spectrometry: ESI-MS m/z 369.1 [M+H]⁺.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, consistent with rigid aromatic systems. Decomposition occurs above 250°C.
Pharmacological and Radiopharmaceutical Applications
Target Engagement and Mechanism
Benzamide derivatives are known to interact with sigma receptors and histone deacetylases (HDACs). The iodine atom’s polarizability may enhance binding to hydrophobic enzyme pockets, while the fluorine improves pharmacokinetic profiles .
Isotope | Half-Life | Application |
---|---|---|
¹²⁵I | 59.4 days | Imaging |
¹³¹I | 8.02 days | Therapy |
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